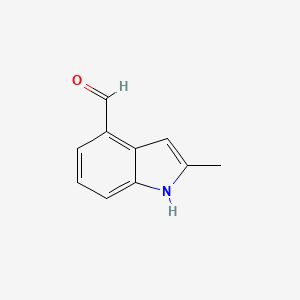

2-Methylindole-4-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9-8(6-12)3-2-4-10(9)11-7/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBJYKJAYMZIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methylindole-4-carboxaldehyde from 2-Methylindole: A Guide to Overcoming Regiochemical Challenges

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Methylindole-4-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents. However, its synthesis from the readily available starting material, 2-methylindole, is a non-trivial challenge due to the inherent electronic properties of the indole nucleus. Standard electrophilic formylation methods overwhelmingly favor substitution at the C3 position, leading to the undesired isomer. This guide provides a comprehensive analysis of this regiochemical problem and presents a robust, field-proven, multi-step synthetic strategy to achieve the desired C4-functionalization. We will dissect the mechanistic underpinnings of common formylation reactions, explain their limitations in this context, and provide a detailed, step-by-step protocol for a reliable pathway involving a 4-haloindole intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound approach to this synthesis.

Introduction: The C4-Formylation Conundrum

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring is therefore of paramount importance. While many positions on the ring are synthetically accessible, direct electrophilic substitution is dominated by the reactivity of the C3 position. This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at C3, a stabilization not possible for attack at any other carbon atom.

Formylation, the introduction of an aldehyde group (-CHO), is a classic electrophilic aromatic substitution. Consequently, direct attempts to formylate 2-methylindole using standard methods invariably result in the formation of 2-methylindole-3-carboxaldehyde. The synthesis of the 4-carboxaldehyde isomer thus requires a strategy that circumvents the natural reactivity of the indole ring.

Part 1: The Inherent Reactivity of 2-Methylindole: The Barrier to C4-Formylation

To appreciate the solution, one must first understand the problem. The Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions are common methods for formylating electron-rich aromatics. However, when applied to indoles, their outcome is predictably directed to the C3 position.[1][2][3]

The Vilsmeier-Haack Reaction: A Case Study in C3 Selectivity

The Vilsmeier-Haack reaction employs a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[4][5] This reagent readily attacks the most nucleophilic position of the indole, C3, leading to an intermediate that hydrolyzes to the aldehyde upon aqueous workup.

The mechanism below illustrates the thermodynamic preference for C3 attack, which maintains the aromaticity of the benzene ring in the key resonance contributor of the intermediate.

Caption: Vilsmeier-Haack reaction mechanism on 2-methylindole.

Summary of Direct Formylation Attempts

Direct formylation methods are unsuitable for the synthesis of this compound due to poor regioselectivity.

| Reaction | Reagents | Primary Product | Typical Yield (C3) | Reference |

| Vilsmeier-Haack | POCl₃, DMF | 2-Methylindole-3-carboxaldehyde | >90% | [1] |

| Duff Reaction | Hexamethylenetetramine, Acid | 2-Methylindole-3-carboxaldehyde | Moderate | [6][7] |

| Reimer-Tiemann | CHCl₃, NaOH | 2-Methylindole-3-carboxaldehyde | Low to Moderate | [2][8] |

| Boron-Catalyzed | BF₃·OEt₂, TMOF | 2-Methylindole-3-carboxaldehyde | High | [9] |

Part 2: A Directed Strategy for C4-Formylation via Halogen-Metal Exchange

To overcome the innate C3 selectivity, a more sophisticated, multi-step approach is required. The most reliable method involves installing a functional group at the C4 position that can be later converted to an aldehyde. A halogen, such as bromine, is an ideal handle for this purpose. The strategy involves a directed ortho-metalation, specifically a halogen-metal exchange, which generates a nucleophilic organolithium species at the C4 position. This species can then be trapped with an electrophilic formylating agent.[10]

This workflow bypasses the problematic electrophilic aromatic substitution pathway entirely, instead relying on the precise generation of a C4-anion.

References

- 1. benchchem.com [benchchem.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methylindole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-Methylindole-4-carboxaldehyde and the Role of NMR

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The targeted substitution on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a valuable synthetic intermediate, providing a chemical handle for the elaboration of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like this compound, NMR is crucial for confirming its identity and purity after synthesis.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the assignment of each resonance. Furthermore, a standardized protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring reproducibility and accuracy in experimental work.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indole core, the methyl group, and the aldehyde functionality. The predicted chemical shifts (δ) are presented in Table 1, with the numbering convention illustrated in the molecular structure diagram below. These predictions are based on the analysis of spectral data from analogous compounds such as 2-methylindole[1][2], indole-4-carboxaldehyde[3], and various other substituted indoles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (NH) | ~ 8.2 - 8.5 | br s | - | The indole NH proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. |

| H-3 | ~ 6.5 - 6.7 | s | - | The H-3 proton in 2-substituted indoles appears as a singlet in the aromatic region. |

| H-5 | ~ 7.5 - 7.7 | d | ~ 8.0 | Ortho-coupled to H-6. The electron-withdrawing aldehyde group at C-4 will deshield this proton. |

| H-6 | ~ 7.2 - 7.4 | t | ~ 7.5 | Coupled to both H-5 and H-7 (triplet or dd). |

| H-7 | ~ 7.3 - 7.5 | d | ~ 7.0 | Ortho-coupled to H-6. |

| 2-CH₃ | ~ 2.4 - 2.6 | s | - | The methyl group at C-2 is a characteristic singlet. |

| 4-CHO | ~ 10.0 - 10.2 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2. These predictions are derived from the known ¹³C NMR data of 2-methylindole[1][2] and the substituent effects of a carboxaldehyde group on an aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~ 138 - 140 | The presence of the methyl group at this position results in a downfield shift. |

| C-3 | ~ 105 - 107 | This carbon is typically shielded in 2-substituted indoles. |

| C-3a | ~ 128 - 130 | A quaternary carbon at the ring junction. |

| C-4 | ~ 130 - 132 | The attachment of the electron-withdrawing aldehyde group deshields this carbon. |

| C-5 | ~ 123 - 125 | Deshielded due to the ortho-aldehyde group. |

| C-6 | ~ 122 - 124 | A typical aromatic CH carbon. |

| C-7 | ~ 112 - 114 | Shielded relative to the other aromatic CH carbons. |

| C-7a | ~ 136 - 138 | The quaternary carbon adjacent to the nitrogen. |

| 2-CH₃ | ~ 13 - 15 | A typical chemical shift for a methyl group attached to an sp² carbon. |

| 4-CHO | ~ 190 - 193 | The carbonyl carbon of the aldehyde group is significantly deshielded. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

4.1 Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

4.2 NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted accordingly for instruments with different field strengths.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are generally required to achieve a good signal-to-noise ratio for ¹³C nuclei.

4.3 Data Processing

-

Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both spectra to determine their precise chemical shifts.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound with the atom numbering used in this guide. This visual representation aids in understanding the spatial relationships between atoms and interpreting the NMR data.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed and authoritative, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established spectroscopic principles and data from closely related compounds, we have presented a comprehensive interpretation of the expected spectral features. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data, ensuring consistency and reliability in the characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic chemistry and drug discovery, facilitating the accurate identification and structural verification of this compound and its derivatives.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methylindole-4-carboxaldehyde

Abstract: This guide provides a comprehensive, technically detailed framework for the analysis of 2-Methylindole-4-carboxaldehyde using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships behind method development choices. We will cover the analyte's physicochemical properties, systematic approaches to LC and MS method optimization, a detailed protocol for quantification, and strategies for data interpretation and troubleshooting. The methodologies described herein are grounded in established scientific principles and authoritative guidelines to ensure robustness, reliability, and scientific integrity.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry and drug development. Indole alkaloids and their derivatives are known to exhibit a wide range of biological activities, and synthetic variants like this compound serve as crucial building blocks or intermediates in the synthesis of novel therapeutic agents.[1] The precise and accurate quantification of such molecules is paramount throughout the drug development lifecycle—from metabolic stability assays and pharmacokinetic studies to quality control of the final active pharmaceutical ingredient (API).

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed. This guide provides the technical rationale and field-proven insights required to develop and validate a robust LC-MS/MS method for this compound, ensuring data of the highest quality and integrity.

Foundational Assessment: Analyte Properties and Ionization Strategy

A successful mass spectrometry method begins with a thorough understanding of the analyte's physicochemical characteristics. These properties directly inform the initial choices for sample preparation, chromatography, and, most critically, the ionization technique.

Physicochemical Profile

The structure of this compound (C₁₀H₉NO) is key to its analytical behavior. The indole ring system provides a degree of hydrophobicity, while the nitrogen atom in the pyrrole ring and the oxygen of the carboxaldehyde group introduce polar, ionizable sites.

| Property | Value / Description | Rationale for MS Method Development |

| Molecular Formula | C₁₀H₉NO | Predicts the monoisotopic mass. |

| Molecular Weight | 159.18 g/mol | Essential for confirming the precursor ion in MS1 scans.[2] |

| Core Structure | Indole | The nitrogen atom is a basic site, readily accepting a proton (H⁺) for ionization. |

| Key Functional Groups | Aldehyde (-CHO), Methyl (-CH₃) | The aldehyde is a polar group influencing chromatographic retention. The methyl group adds hydrophobicity. |

| Predicted Polarity | Moderately Polar | Suggests that Reversed-Phase Liquid Chromatography (RPLC) is a suitable separation technique. |

Selecting the Ionization Technique: Why ESI is Superior

For a molecule like this compound, Electrospray Ionization (ESI) is the technique of choice.[3] ESI is a "soft" ionization method that transfers pre-formed ions from solution into the gas phase with minimal fragmentation, making it ideal for quantitative analysis of small molecules.[3]

Causality behind the choice:

-

Presence of a Basic Site: The nitrogen atom within the indole ring is a Lewis base and can be easily protonated in an acidic mobile phase (e.g., containing formic acid). This facilitates the formation of a stable, positively charged pseudomolecular ion, [M+H]⁺.

-

Solution-Phase Chemistry: ESI preserves solution-phase information.[3] By using an acidified mobile phase, we ensure the analyte is already protonated before it enters the ESI source, maximizing the ionization efficiency for a strong and stable signal.

The logical workflow for initiating method development is therefore centered around ESI in positive ion mode.

Caption: Initial decision workflow for MS method development.

Chromatographic Separation: Achieving Specificity and Robustness

The primary goal of the liquid chromatography step is to separate the analyte from matrix components (e.g., salts, lipids, proteins) and potential isomers or impurities, delivering a clean, concentrated band to the mass spectrometer.[4]

Step-by-Step LC Method Development Protocol

-

Column Selection:

-

Action: Start with a C18 stationary phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Rationale: The moderate polarity of this compound makes it well-suited for retention by a nonpolar C18 phase. The specified dimensions are standard for rapid, high-efficiency separations in drug analysis.[5]

-

-

Mobile Phase Selection:

-

Action:

-

Mobile Phase A (Aqueous): Water + 0.1% Formic Acid.

-

Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

-

-

Rationale: Formic acid serves a dual purpose: it acidifies the mobile phase to promote analyte protonation for ESI and improves chromatographic peak shape by suppressing the ionization of free silanol groups on the silica support. Acetonitrile is chosen for its low viscosity and UV transparency, though methanol can be an alternative.

-

-

Gradient Optimization:

-

Action: Begin with a fast "scouting" gradient. Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.

-

Rationale: This initial run determines the approximate organic solvent concentration required to elute the analyte. The goal is to achieve a retention time (tR) between 2 and 4 minutes with a good peak shape.[5] If retention is poor, a more polar column (e.g., C8) could be considered; if retention is excessive, the initial percentage of organic can be increased.

-

-

Flow Rate and Temperature:

-

Action: Set the flow rate to 0.4 mL/min and the column oven temperature to 40 °C.

-

Rationale: A flow rate of 0.4 mL/min is compatible with standard 2.1 mm ID columns and ESI sources. Heating the column to 40 °C reduces mobile phase viscosity, which can improve peak efficiency and reduce backpressure.

-

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 50 x 2.1 mm, 1.8 µm | Good retention for moderately polar analytes; standard for high-throughput analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes [M+H]⁺ formation, improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for elution in RPLC. |

| Gradient | 5% to 95% B over 3-5 min | Efficiently determines elution conditions. |

| Flow Rate | 0.4 mL/min | Compatible with column dimensions and ESI. |

| Column Temp. | 40 °C | Reduces viscosity, improves peak efficiency. |

Mass Spectrometry: From Precursor to Product Ion

With a stable chromatographic method in place, the focus shifts to optimizing the mass spectrometer parameters to ensure maximum sensitivity and selectivity. This is typically performed via direct infusion of a ~1 µg/mL solution of the analyte.

MS1 Full Scan: Identifying the Precursor Ion

-

Action: Acquire a full scan spectrum in positive ion mode (e.g., m/z 50-500).

-

Expected Result: A prominent peak at m/z 160.076 corresponding to the protonated molecule ([C₁₀H₉NO + H]⁺). This value is the precursor ion that will be selected for fragmentation.

MS/MS Fragmentation and Product Ion Selection

Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pathway. The protonated molecule (m/z 160.1) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure.

Proposed Fragmentation Pathway: Indole derivatives often exhibit characteristic fragmentation patterns, including cleavages of substituent groups and rearrangements of the heterocyclic core.[6][7] For this compound, a likely and highly stable fragment results from the loss of carbon monoxide (CO) from the aldehyde group.

-

[M+H]⁺ → [M+H - CO]⁺ + CO

-

m/z 160.1 → m/z 132.1 + 28

The resulting ion at m/z 132.1 (protonated 2,4-dimethylindole) is a stable, high-intensity product ion ideal for quantification.

Caption: Proposed MS/MS fragmentation pathway for the analyte.

Optimized MRM Transitions

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard.[8] It involves setting the mass spectrometer to specifically monitor the transition from the precursor ion to a designated product ion.

| Parameter | Analyte | Internal Standard (IS) | Rationale |

| Precursor Ion (Q1) | 160.1 | e.g., 166.1 (for d₆-analog) | Selects the protonated molecule of interest. |

| Product Ion (Q3) | 132.1 | e.g., 138.1 (for d₆-analog) | Monitors a stable, high-intensity fragment for quantification. |

| Collision Energy (CE) | Optimize empirically | The voltage required to produce the maximum product ion signal. | |

| Dwell Time | 100 ms | Time spent monitoring each transition; ensures sufficient data points across the peak. |

Note: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice. It co-elutes and experiences identical ionization effects, providing the most accurate correction for matrix effects and variability.

A Self-Validating Protocol for Quantification in a Biological Matrix

This protocol is designed to be inherently self-validating by incorporating essential quality control checks, aligning with principles outlined in regulatory guidelines like ICH Q2(R1).[9][10][11]

Sample Preparation: Protein Precipitation

-

Action: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Rationale: This simple and effective "crash" precipitates proteins. The 3:1 organic-to-sample ratio ensures efficient protein removal. Using the IS in the precipitation solvent ensures it is added consistently to every sample.

-

Action: Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Rationale: Vigorous vortexing ensures complete mixing and protein denaturation. High-speed centrifugation pellets the precipitated proteins into a tight plug, yielding a clean supernatant.

-

Action: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

Rationale: This final step separates the analyte-containing solution from the solid protein waste, preventing contamination of the LC system.

Calibration and Quality Control

-

Calibration Curve: Prepare a set of calibration standards (8-10 non-zero points) by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma). This curve establishes the relationship between instrument response and concentration.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) independently from the calibration standards.

-

Self-Validation: The accuracy of the QC samples, when calculated against the calibration curve, must fall within a pre-defined acceptance window (typically ±15% of the nominal value, 20% at the Lower Limit of Quantification). This confirms the validity of the entire run.[12]

Data Interpretation and Common Pitfalls

-

Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a co-eluting SIL-IS is the most effective way to correct for this.

-

Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and appear in a subsequent blank injection. This is assessed by injecting a blank sample immediately after the highest calibrator.[12]

-

Metabolite Interference: In biological studies, metabolites may be formed that are isobaric (same mass) to the parent drug. A robust chromatographic separation is essential to distinguish between the parent compound and any potential interfering metabolites.[4]

Conclusion

The successful mass spectrometric analysis of this compound is a systematic process built on a foundational understanding of the analyte's chemistry. By leveraging its inherent properties to select an appropriate ionization technique (positive mode ESI) and chromatographic system (RPLC), a highly selective and sensitive method can be developed. The principles of tandem mass spectrometry, specifically the MRM scan mode, provide the quantitative backbone for the assay. Adherence to a structured method development workflow and the incorporation of self-validating principles through the rigorous use of internal standards and quality controls, as guided by international standards, will ensure the generation of reliable, reproducible, and defensible data for research and drug development applications.[13]

References

- 1. 2-Methylindole - Wikipedia [en.wikipedia.org]

- 2. achmem.com [achmem.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. nebiolab.com [nebiolab.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. altabrisagroup.com [altabrisagroup.com]

- 12. m.youtube.com [m.youtube.com]

- 13. starodub.nl [starodub.nl]

Physical and chemical properties of 2-Methylindole-4-carboxaldehyde

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2-Methylindole-4-carboxaldehyde

Abstract

This compound is a functionalized indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of a methyl group at the C2 position and a carboxaldehyde at the C4 position offers a unique combination of steric and electronic properties for chemical elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, and potential synthetic routes for this compound. It further explores its prospective applications, particularly in drug discovery, based on the established utility of related indole-carboxaldehyde isomers. Detailed protocols for its synthesis and characterization are proposed, alongside essential safety and handling information, to support researchers and drug development professionals in leveraging this versatile chemical building block.

Compound Identification and Structural Elucidation

This compound belongs to the indole family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nomenclature specifies a methyl (-CH₃) substituent at the second position of the indole ring and a formyl (-CHO) group at the fourth position.

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol

-

IUPAC Name: 2-Methyl-1H-indole-4-carbaldehyde

-

CAS Number: While a specific CAS number for this isomer is not prominently documented, related isomers are well-cataloged. For reference, Indole-4-carboxaldehyde is CAS 1074-86-8[1] and 2-Methylindole-3-carboxaldehyde is CAS 5416-80-8[2][3][4].

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. Therefore, the following properties are a synthesis of calculated values and predictions based on structurally similar, well-characterized isomers such as Indole-4-carboxaldehyde and various methylindole-carboxaldehydes.

| Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Appearance | Expected to be a light yellow to brown crystalline solid or powder. | Based on the appearance of related isomers like 2-Methylindole-3-carboxaldehyde (Brown powder)[4] and 1-Methylindole-2-carboxaldehyde (Off-white to light yellow Solid)[5]. |

| Melting Point | Estimated range: 140-160 °C | Indole-4-carboxaldehyde has a melting point of 141-144 °C. The addition of a methyl group may slightly alter crystal packing and melting point. For comparison, 5-Methylindole-3-carboxaldehyde melts at 148-150 °C[6]. |

| Boiling Point | > 300 °C (Predicted) | High boiling points are characteristic of indole derivatives due to hydrogen bonding and molecular weight. The predicted boiling point for 2-Methylindole-3-carboxaldehyde is 344.3±22.0 °C[4]. |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO; sparingly soluble in water. | Indole aldehydes are generally soluble in polar organic solvents[4]. The indole N-H allows for hydrogen bonding, but the overall aromatic structure limits water solubility. |

| pKa | ~16-17 (Predicted for N-H proton) | The N-H proton of the indole ring is weakly acidic. The predicted pKa for 2-Methylindole-3-carboxaldehyde is 16.08±0.30[4]. |

Spectroscopic Profile (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show a singlet for the aldehyde proton (δ ≈ 9.9-10.1 ppm), a singlet for the C2-methyl protons (δ ≈ 2.5-2.7 ppm), a broad singlet for the N-H proton (δ > 11.0 ppm), and a series of multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm) corresponding to the protons on the benzene and pyrrole rings.

-

¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (δ ≈ 185-190 ppm), the C2 carbon bearing the methyl group (δ ≈ 135-140 ppm), and other aromatic carbons between δ ≈ 110-140 ppm. The methyl carbon would appear upfield (δ ≈ 12-15 ppm). These predictions are based on analyses of related structures[7][8].

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong C=O stretching vibration from the aldehyde at approximately 1660-1680 cm⁻¹. A broad N-H stretch would be visible around 3200-3400 cm⁻¹. C-H stretching from the aromatic and methyl groups would appear around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should prominently feature the molecular ion peak (M⁺) at m/z = 159.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A reliable method for introducing a formyl group onto an indole ring is the Vilsmeier-Haack reaction. While formylation of 2-methylindole typically occurs at the C3 position, strategic use of protecting groups or alternative formylating agents could direct the reaction to the C4 position, although this is a synthetic challenge. A more plausible route involves starting with a pre-functionalized indole. However, for the purpose of this guide, we will illustrate the direct formylation concept.

The synthesis of 2-Methylindole-3-carboxaldehyde is well-documented and proceeds by reacting 2-methylindole with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[9].

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Proposed)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 2-methylindole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-4 hours, monitoring by TLC.

-

Quenching and Hydrolysis: Cool the mixture back to 0 °C and carefully quench by pouring it over crushed ice. Add a solution of 5 M sodium hydroxide until the mixture is basic (pH > 9) to hydrolyze the iminium intermediate.

-

Workup and Isolation: Heat the mixture to 90-100 °C for 30 minutes, then cool. The product may precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components:

-

Aldehyde Group: Susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.

-

Indole N-H: The proton can be removed by a strong base, allowing for N-alkylation or N-acylation.

-

Indole Ring: The electron-rich ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of attack.

Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry. Indole-carboxaldehyde derivatives, in particular, serve as versatile intermediates for synthesizing compounds with a wide array of biological activities.[10]

-

Anticancer Agents: Many indole derivatives are developed as inhibitors of protein kinases, tubulin polymerization, or histone deacetylases (HDACs)[11]. The aldehyde functional group provides a convenient handle for synthesizing Schiff bases, chalcones, or other heterocyclic systems known to possess antiproliferative properties.

-

Antimicrobial and Antifungal Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. Derivatives of 2-methylindole-3-carboxaldehyde have been synthesized and evaluated as potential inhibitors of fungal enzymes like lanosterol 14α-demethylase[12][13]. It is highly probable that the 4-carboxaldehyde isomer could serve as a precursor for similarly active agents.

-

Anti-inflammatory and Neurological Agents: Indole derivatives are widely explored for their potential to treat inflammation and neurological disorders[11]. The ability to easily modify the aldehyde group allows for the creation of diverse libraries of compounds for screening against various biological targets.

Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on related compounds, the following precautions are advised.

-

Hazard Classification: Expected to be classified as an irritant. May cause skin, eye, and respiratory tract irritation[14][15]. Harmful if swallowed[3].

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves[14][16].

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[17][14][16].

-

In case of skin contact: Wash off with soap and plenty of water[17][14].

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[14][16].

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[14][15][16].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[17][14]. Keep away from oxidizing agents.

References

- 1. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylindole-3-carboxaldehyde 97 5416-80-8 [sigmaaldrich.com]

- 3. 2-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5416-80-8 CAS MSDS (2-Methylindole-3-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 27421-51-8 CAS MSDS (1-METHYLINDOLE-2-CARBOXALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. rsc.org [rsc.org]

- 9. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]

- 10. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Theoretical studies on the electronic structure of 2-Methylindole-4-carboxaldehyde

An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 2-Methylindole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and optoelectronic properties.[1] this compound, a specific derivative, presents a unique electronic profile due to the interplay between the electron-donating methyl group and the electron-withdrawing carboxaldehyde substituent on the indole scaffold. Understanding this electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore or functional material. This guide provides a comprehensive theoretical framework for elucidating the electronic characteristics of this compound using first-principles quantum chemical methods. We will delve into the causality behind methodological choices, provide step-by-step protocols for key analyses, and offer insights into the interpretation of the resulting data, grounded in Density Functional Theory (DFT).

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, found in numerous natural products, and marketed pharmaceuticals.[2][3] Its unique aromatic and electronic properties allow it to interact with a wide range of biological targets. The substituent pattern on the indole core drastically modulates its electronic distribution, and thereby its biological activity and material properties. This compound is a compelling subject for theoretical study due to the competing electronic effects of the methyl group at the 2-position and the carboxaldehyde group at the 4-position. A detailed understanding of its electronic landscape can accelerate the rational design of novel therapeutic agents and functional organic materials.

Core Directive: A Theoretical Approach to Electronic Structure Elucidation

This guide will provide a robust computational methodology for the comprehensive analysis of the electronic structure of this compound. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for studying the electronic properties of organic molecules with a favorable balance of accuracy and computational cost.[4][5]

The Computational Workflow

The theoretical investigation of this compound's electronic structure follows a systematic workflow. This workflow is designed to ensure the reliability and reproducibility of the obtained results.

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Scientific Integrity & Logic: The 'Why' Behind the 'How'

As senior application scientists, it is imperative to not only follow protocols but to understand the rationale behind each choice. This section elucidates the reasoning for the selected computational methods.

Expertise & Experience: Selecting the Right Theoretical Framework

The choice of a computational method is a critical decision that directly impacts the accuracy of the results. For organic molecules like this compound, Density Functional Theory (DFT) with a hybrid functional is often the method of choice.

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been shown to provide accurate results for a wide range of chemical systems, including organic molecules, with a lower computational cost compared to other high-level ab initio methods.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals for calculations on organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has been extensively benchmarked for its reliability in predicting molecular geometries and electronic properties.[4][6][7]

-

6-311++G(d,p) Basis Set: The choice of basis set determines the flexibility the system has to describe the spatial distribution of its electrons. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a good description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and anisotropic electron distributions.

Trustworthiness: Self-Validating Systems

A key aspect of a reliable computational protocol is its ability to be self-validating. In the context of our study, this is achieved through:

-

Geometry Optimization: The first step in any electronic structure calculation is to find the minimum energy conformation of the molecule. This is achieved through geometry optimization, where the forces on each atom are minimized.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to be executed using a quantum chemistry software package such as Gaussian, ORCA, or similar platforms.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure: Build the 3D structure of this compound using a molecular editor and save it in a suitable format (e.g., .xyz, .mol).

-

Input File Creation: Create an input file specifying the coordinates of the atoms and the computational method. For example, in Gaussian:

-

Execution: Submit the input file to the quantum chemistry software.

-

Verification: Upon completion, check the output file for the optimized coordinates and the results of the frequency calculation. Confirm that there are no imaginary frequencies.

Protocol 2: Analysis of Electronic Properties

Once a stable geometry is obtained, the electronic properties can be analyzed from the output of the calculation.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites, which is essential for predicting how the molecule will interact with other molecules.[4][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal information about hyperconjugative interactions and charge transfer, which contribute to the molecule's stability.[4][6]

Data Presentation and Visualization

Quantitative data from these calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Calculated Electronic Properties

| Property | Value | Unit | Significance |

| HOMO Energy | -6.21 | eV | Electron-donating ability |

| LUMO Energy | -1.89 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.32 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 | Debye | Molecular polarity |

(Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the DFT calculations.)

Visualization of Molecular Properties

Visual representations are critical for understanding the complex electronic structure of molecules.

Caption: Conceptual diagram illustrating the relationship between the molecular structure and its electronic property visualizations.

Authoritative Grounding & Comprehensive References

The methodologies and interpretations presented in this guide are supported by established scientific literature.

References

- 1. mdpi.com [mdpi.com]

- 2. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Reactivity and stability of 2-Methylindole-4-carboxaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 2-Methylindole-4-carboxaldehyde

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity make it an invaluable building block for drug discovery. Among its many derivatives, this compound (CAS No. 321922-05-8) represents a strategically functionalized intermediate. The presence of a methyl group at the C2 position and a carboxaldehyde at the C4 position creates a unique reactivity profile that is distinct from the more commonly studied 3-substituted indoles.

This technical guide provides an in-depth analysis of the chemical reactivity and stability of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who utilize indole derivatives. By synthesizing data from related structures and fundamental chemical principles, this document aims to explain the causality behind experimental choices and provide robust protocols for the handling, reaction, and storage of this valuable compound. The insights herein are grounded in established chemical literature to ensure technical accuracy and trustworthiness.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is critical for its effective use and for ensuring laboratory safety. The compound's structure dictates its reactivity and stability, while proper handling protocols are essential to maintain its purity and prevent degradation.

Summary of Properties

The key physicochemical and safety data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 321922-05-8 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Brown powder | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

| Hazard Statements | H302, H315, H319, H332 | [2] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [2][4] |

Protocol: Recommended Storage and Handling

The recommended storage conditions—refrigeration, inert atmosphere, and protection from light—indicate that this compound is susceptible to degradation via oxidation, and potentially light-induced reactions.[2] Indole compounds, in general, can be prone to discoloration and polymerization over time, especially when exposed to air and light.[5]

Step-by-Step Handling Protocol:

-

Procurement & Initial Inspection: Upon receipt, inspect the container seal for integrity. The compound should appear as a powder. Note any significant discoloration, which may suggest degradation.

-

Storage: Immediately transfer the container to a refrigerator set between 2-8°C.[2] For long-term storage, backfilling the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[2] Use an opaque container or store it in a dark location to prevent photodegradation.

-

Dispensing: Whenever possible, handle the solid compound in a fume hood with adequate ventilation to avoid inhalation of fine particles.[6] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Weighing & Transfer: Avoid creating dust when weighing the solid.[6] Use a clean, dry spatula. After weighing, securely reseal the container, purge with inert gas if possible, and return it promptly to cold storage.

-

Solution Preparation: When preparing solutions, add the solid to the solvent in a fume hood. The compound is soluble in common organic solvents.

-

Waste Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations. Collect residues in a designated container for chemical waste.[8]

This self-validating protocol ensures that the material's integrity is maintained from receipt to use, providing consistency in experimental outcomes.

An Overview of Chemical Reactivity

The reactivity of this compound is governed by three key structural features: the electron-rich indole nucleus, the electrophilic aldehyde group, and the electron-donating methyl group. The interplay between these groups dictates the molecule's behavior in chemical transformations.

Reactions at the Aldehyde Functional Group

The C4-aldehyde is the primary site for many synthetic transformations, behaving as a typical aromatic aldehyde. Its presence is invaluable for building molecular complexity, a key reason for its use in synthesizing pharmaceutical intermediates.[9]

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases). This is one of the most common and reliable reactions, often used to link the indole scaffold to other molecular fragments in drug design.[10][11]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-methylindole-4-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This transformation is useful for creating indole-based carboxylic acid derivatives.[12]

-

Reduction: The aldehyde can be reduced to a primary alcohol (2-methyl-1H-indol-4-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: It can participate in Knoevenagel, Aldol, and Wittig-type reactions to form new carbon-carbon bonds at the C4 position, further extending the molecular framework.[13]

Figure 1: Key transformations of the aldehyde group on the 2-methylindole scaffold.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The regioselectivity of this attack is influenced by the existing substituents.

-

Electrophilic Aromatic Substitution: The C3 position is generally the most nucleophilic site in an indole ring. However, the C4-aldehyde group is electron-withdrawing, which deactivates the benzene portion of the ring, particularly the C5 and C7 positions, towards electrophilic attack. The C2-methyl group is electron-donating. While C3 remains a likely site for substitution, reactions could also occur at other positions depending on the reaction conditions and the nature of the electrophile.

-

N-H Reactivity: The nitrogen atom's lone pair contributes to the ring's aromaticity, but the N-H proton is weakly acidic. It can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile and can be readily alkylated or acylated to produce N-substituted derivatives.

-

Stability in Acid: Under strongly acidic conditions, the indole ring can be protonated, typically at the C3 position, to form an indoleninium ion.[14] This reactive intermediate can lead to polymerization or other undesired side reactions, highlighting a key stability concern.[15]

Figure 2: Primary reaction pathways involving the indole nucleus.

Stability and Degradation Pathways

The stability of this compound is a critical factor for its storage and its application in multi-step syntheses. Degradation can lead to reduced yields, impure products, and inconsistent results.

Factors Influencing Stability

-

Oxidation: The indole ring is susceptible to aerial oxidation, which is often catalyzed by light. This process can lead to the formation of complex oligomeric materials and is responsible for the common observation of indole-containing compounds turning brown or black over time.[5] The presence of the electron-donating methyl group may slightly increase this susceptibility. Storing under an inert atmosphere minimizes this pathway.[2]

-

Light: Photochemical reactions can occur in complex aromatic systems. Storing the compound in the dark is a necessary precaution to prevent the initiation of degradation pathways.[6]

-

pH:

-

Acidic Conditions: As mentioned, strong acids can induce polymerization.[15] This is a significant concern, and reactions involving this substrate should ideally be run under neutral or basic conditions unless acid catalysis is explicitly required and controlled.

-

Basic Conditions: The indole core is generally stable under alkaline conditions.[12] However, strong bases will deprotonate the indole nitrogen, which could enable alternative reaction pathways if reactive species are present.

-

Proposed Degradation Pathway

While specific degradation studies on this compound are not widely published, a plausible pathway can be proposed based on known indole metabolism and degradation mechanisms.[16][17] The most likely route involves oxidative cleavage of the pyrrole ring.

-

Initial Oxidation: The degradation likely begins with oxidation (hydroxylation) of the electron-rich pyrrole ring, typically at the C2-C3 double bond.

-

Ring Opening: This is followed by cleavage of the bond between the C2 and C3 positions, leading to an intermediate like N-formylanthranilic acid, which has been observed in the degradation of other indoles.[16]

-

Further Degradation: Subsequent hydrolysis and decarboxylation would lead to smaller, simpler aromatic compounds.

Figure 3: A proposed pathway for the oxidative degradation of this compound.

Experimental Protocol: Synthesis of a Schiff Base Derivative

To illustrate the practical application of the compound's reactivity, this section provides a detailed, self-validating protocol for a representative transformation: the synthesis of a Schiff base. This procedure highlights key experimental considerations derived from the compound's known properties.

Objective

To synthesize an N-((2-methyl-1H-indol-4-yl)methylene)aniline derivative via condensation of this compound with a substituted aniline.

Causality of Experimental Design

-

Solvent: Ethanol is chosen as it readily dissolves both reactants and is relatively benign. Its boiling point allows for gentle heating to drive the reaction to completion.

-

Catalyst: A catalytic amount of acetic acid is used. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, a full equivalent of strong acid is avoided to prevent potential degradation of the indole ring.

-

Temperature: Refluxing provides the necessary activation energy for the dehydration step (loss of water) to form the final imine product without causing thermal decomposition.

-

Workup: The product is isolated by cooling the reaction mixture, which causes the typically solid Schiff base to precipitate. This provides a simple and effective method of purification.

Step-by-Step Methodology

-

Reactant Preparation: In a fume hood, add this compound (1.0 eq) and the chosen substituted aniline (1.05 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add anhydrous ethanol to the flask to create a solution with a concentration of approximately 0.2 M.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 4: Experimental workflow for the synthesis of a Schiff base from this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactivity is dominated by the aldehyde at the C4 position, which allows for a wide array of synthetic transformations to build molecular complexity. However, its utility must be balanced with a thorough understanding of its stability. The indole nucleus is susceptible to both oxidative degradation and acid-catalyzed polymerization. By adhering to proper storage and handling protocols and selecting reaction conditions that respect the inherent sensitivities of the indole ring, researchers can effectively harness the synthetic potential of this important intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. achmem.com [achmem.com]

- 3. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]

- 4. 2-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylindole - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Biological potential of 2-Methylindole-4-carboxaldehyde derivatives

An In-depth Technical Guide to the Biological Potential of 2-Methylindole-4-carboxaldehyde Derivatives

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to numerous enzymes, making it a privileged scaffold in drug discovery.[1] This guide focuses on the therapeutic potential of a specific, yet underexplored, class of compounds: this compound derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes data from closely related analogs—including indole-4-carboxaldehydes and derivatives of the 2-methylindole-3-carboxaldehyde and 2-phenylindole isomers—to build a robust, evidence-based case for their potential in oncology, infectious diseases, and inflammatory disorders. We will explore rational synthetic strategies, delve into specific mechanisms of action such as tubulin polymerization inhibition and cyclooxygenase-2 (COX-2) modulation, and provide validated experimental protocols to empower researchers in this promising field.

The indole ring system, a fusion of benzene and pyrrole rings, is a recurring motif in molecules that exhibit significant biological activity.[2] From neurotransmitters like serotonin to potent alkaloids and modern pharmaceuticals, the indole core provides a rigid framework that can be strategically functionalized to achieve high-affinity interactions with biological targets.[1][2]

The substitution pattern on the indole ring dictates the molecule's therapeutic properties. The methyl group at the C-2 position, as seen in 2-methylindole, enhances lipophilicity and can influence binding orientation within a target protein.[3] The carboxaldehyde group, a versatile chemical handle, is particularly significant. It serves as a key precursor for synthesizing a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, by reacting with primary amines, hydrazines, and hydroxylamines, respectively.[4][5] This allows for extensive structural diversification to fine-tune potency, selectivity, and pharmacokinetic properties. The placement of this aldehyde at the C-4 position is less common than at C-3 but offers a unique vector for molecular exploration, potentially leading to novel interactions with target enzymes and receptors.

Synthetic Pathways to this compound Derivatives

The successful exploration of this chemical space hinges on efficient and scalable synthetic routes. While the direct synthesis of this compound is not extensively documented, a logical pathway can be constructed based on established indole synthesis methodologies.

Synthesis of the Core Scaffold

The synthesis can be envisioned as a multi-step process, beginning with the construction of the 2-methylindole nucleus, which can be achieved via methods like the Fischer indole synthesis from acetone phenylhydrazone or the cyclization of acetyl-o-toluidide.[6] A subsequent challenge is the introduction of the aldehyde function at the C-4 position. A plausible approach involves the acylation of a suitable 2-methylindole precursor, followed by transformation into the desired aldehyde. For instance, a method has been described for converting 2-methyl-5-nitroisocarbostyril into 2-substituted indole-4-carboxylic acids, which could then be reduced to the corresponding aldehyde.[7]

Derivatization Strategies

Once the core this compound is obtained, its aldehyde functional group serves as a launchpad for creating diverse chemical libraries. A primary and highly effective method is the condensation reaction with various amines to form Schiff bases (imines), which are known to possess a wide range of biological activities, including antimicrobial and antiproliferative effects.[4]

Broad-Spectrum Antimicrobial Potential

Indole derivatives are a rich source of antimicrobial agents, acting against bacteria and fungi, including drug-resistant strains.[4][8]

Antifungal Activity

Derivatives of 2-methylindole-3-carboxaldehyde have demonstrated significant potential as antifungal agents, particularly against Candida species.[4][9] Molecular docking studies suggest that these compounds act by inhibiting lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[4][9] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal cell death. This established mechanism for the 3-carboxaldehyde isomer strongly suggests a similar potential for 4-carboxaldehyde derivatives. Furthermore, studies on multi-halogenated indoles have shown potent, broad-spectrum activity against various Candida species, with minimum inhibitory concentrations (MICs) outperforming clinical antifungals like ketoconazole.[10]

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Methylindole-3-carboxaldehyde Schiff Bases | Candida albicans | Varies by derivative | [4] |

| Halogenated Indoles | Candida albicans | 25 | [10] |

| Halogenated Indoles | Candida auris | 10-50 | [10] |

| Indole-Triazole Derivatives | Candida krusei | 3.125-50 |[8] |

Antibacterial Activity

The indole scaffold is also effective against a range of bacterial pathogens. Studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which can be synthesized from indole-3-carboxaldehyde, have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μg/mL.[11] Other research has demonstrated that indole derivatives substituted with triazole and thiadiazole moieties possess a broad spectrum of activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[8] The mechanism often involves the disruption of bacterial cell processes or the inhibition of biofilm formation, a key factor in chronic infections and antibiotic resistance.[11]

Anticancer Applications: Targeting Cellular Proliferation

The structural versatility of indole derivatives makes them prime candidates for anticancer drug development, with several compounds demonstrating potent cytotoxicity against various human tumor cell lines.[12][13][14]

Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer indole derivatives is the disruption of microtubule dynamics.[13][15] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, structure, and transport. Compounds like 2-phenylindole-3-carbaldehydes have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to established agents like colchicine.[15] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death). The development of this compound derivatives as tubulin inhibitors represents a highly promising therapeutic strategy.

Table 2: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Indole Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 µM | [14] |

| Indole Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 µM | [14] |

| Furo[3,2-b]indole (10a) | A498 (Renal) | Significant Inhibition | [12] |

| Quinazoline-Indole (15d) | 9 Cancer Cell Lines | < 1 nM |[13] |

Anti-inflammatory Properties: Modulation of Key Pathways

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have emerged as promising anti-inflammatory agents, often with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Selective COX-2 Inhibition

A major mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[16] However, non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is induced during inflammation), leading to gastrointestinal side effects. Researchers have designed indole derivatives, such as 2-(4-(methylsulfonyl)phenyl)indoles, that exhibit high selectivity for COX-2.[16][17] This selectivity promises potent anti-inflammatory effects with a reduced risk of gastric ulceration. The this compound scaffold is an excellent starting point for designing novel selective COX-2 inhibitors.

Attenuation of NF-κB Signaling

Beyond COX inhibition, indole derivatives can modulate other critical inflammatory pathways. A study on indole-4-carboxaldehyde isolated from seaweed demonstrated its ability to attenuate methylglyoxal-induced inflammation in liver cells.[18] The compound was found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[18] NF-κB activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IFN-γ. By preventing NF-κB activation, indole-4-carboxaldehyde derivatives can suppress the inflammatory cascade at its source, offering a powerful therapeutic approach.[18]

Key Experimental Protocols

To facilitate research in this area, we provide outlines of standard, validated protocols for the synthesis and biological evaluation of novel derivatives.

General Synthesis of a Schiff Base Derivative

-

Rationale: This protocol describes the straightforward condensation of the aldehyde with a primary amine to form an imine, a common and effective method for generating chemical diversity.

-

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add the desired substituted primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid product with cold ethanol and dry under vacuum.

-

Characterize the final product using NMR, FT-IR, and Mass Spectrometry.[4]

-

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

In Vitro Cytotoxicity Assay (SRB Assay)

-

Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cancer cell lines based on the measurement of cellular protein content.

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After incubation, fix the cells with cold trichloroacetic acid (TCA).

-

Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Measure the absorbance at ~515 nm using a microplate reader. The results are used to calculate the IC50 value (the concentration required to inhibit cell growth by 50%).[15]

-

Conclusion and Future Directions

The evidence synthesized in this guide strongly supports the exploration of this compound derivatives as a rich source of novel therapeutic agents. By leveraging data from closely related indole isomers, we have highlighted credible mechanisms of action against fungal pathogens, drug-resistant bacteria, cancer cell proliferation, and key inflammatory pathways. The 4-carboxaldehyde substitution offers a unique chemical vector that may unlock novel biological activities and improved pharmacological profiles.